molecular formula C24H21FN2OS B2832537 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 450347-10-1

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2832537
CAS No.: 450347-10-1
M. Wt: 404.5
InChI Key: AJTNMHGCCXBFJK-UHFFFAOYSA-N
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Description

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of indole derivatives , which are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound could influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves multiple stepsCommon reagents used in these reactions include dichloromethane, lutidine, and anhydrous aluminum chloride . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Compared to other indole derivatives, 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

Each of these compounds has distinct properties and applications, highlighting the versatility of the indole scaffold in drug discovery and development.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2OS/c1-17-6-4-9-20(12-17)26-24(28)16-29-23-15-27(22-11-3-2-10-21(22)23)14-18-7-5-8-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTNMHGCCXBFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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